N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide
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Overview
Description
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3,4-difluorophenylboronic acid.
Acylation: The final step involves the acylation of the thiazole derivative with phenylacetyl chloride to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings, respectively. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide can be compared with other thiazole derivatives, such as:
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide: This compound has a similar thiazole ring but different substituents, leading to distinct properties and applications.
N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide: Another related compound with a sulfonamide group, which may exhibit different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
CAS No. |
903251-08-1 |
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Molecular Formula |
C17H12F2N2OS |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C17H12F2N2OS/c18-13-7-6-12(9-14(13)19)15-10-23-17(20-15)21-16(22)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,20,21,22) |
InChI Key |
PPJFLMQIJLARTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)F)F |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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